2-Fluoro-4-(5-methyl-1,2,4-oxadiazol-3-yl)benzoic acid
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Overview
Description
2-Fluoro-4-(5-methyl-1,2,4-oxadiazol-3-yl)benzoic acid is a compound that belongs to the class of oxadiazole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of both fluorine and oxadiazole moieties in the structure of this compound makes it a promising candidate for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-4-(5-methyl-1,2,4-oxadiazol-3-yl)benzoic acid typically involves the formation of the oxadiazole ring followed by the introduction of the fluorine atom. One common method involves the reaction of 2-fluorobenzoic acid with a suitable oxadiazole precursor under specific conditions. For instance, the reaction can be carried out using EDC·HCl as a coupling agent and sodium acetate as a base .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the final product. Additionally, the use of automated systems for monitoring and controlling the reaction parameters can improve the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-4-(5-methyl-1,2,4-oxadiazol-3-yl)benzoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using suitable reducing agents to obtain reduced derivatives.
Substitution: The fluorine atom in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives.
Scientific Research Applications
2-Fluoro-4-(5-methyl-1,2,4-oxadiazol-3-yl)benzoic acid has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-Fluoro-4-(5-methyl-1,2,4-oxadiazol-3-yl)benzoic acid involves its interaction with specific molecular targets and pathways. For instance, in its anticancer activity, the compound may inhibit key enzymes involved in cell proliferation, leading to the suppression of tumor growth . Additionally, its anti-inflammatory effects may be mediated through the inhibition of pro-inflammatory cytokines and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-5-(4-oxo-3,4-dihydrophthalazin-1-yl)methylbenzoic acid: This compound shares structural similarities with 2-Fluoro-4-(5-methyl-1,2,4-oxadiazol-3-yl)benzoic acid and has been studied for its potential as a poly (ADP-ribose) polymerase inhibitor.
1-(4-(5-Phenyl-1,2,4-oxadiazol-3-yl)benzyl)-5-fluoropyrimidine-2,4(1H,3H)-dione: Another oxadiazole derivative with notable anticancer properties.
Uniqueness
This compound is unique due to the presence of both fluorine and oxadiazole moieties, which contribute to its enhanced biological activity and stability. The combination of these functional groups allows for a wide range of applications in medicinal chemistry, biology, and industry.
Properties
IUPAC Name |
2-fluoro-4-(5-methyl-1,2,4-oxadiazol-3-yl)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7FN2O3/c1-5-12-9(13-16-5)6-2-3-7(10(14)15)8(11)4-6/h2-4H,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USQPRBTYMCURPS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NO1)C2=CC(=C(C=C2)C(=O)O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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